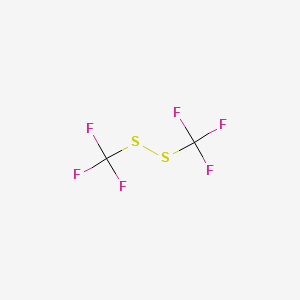

Bis(trifluoromethyl)disulfide

Description

Overview of Fluorinated Organosulfur Compounds in Contemporary Chemistry

Fluorinated organosulfur compounds represent a crucial class of molecules in modern chemistry, finding extensive applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.govthieme.de The incorporation of fluorine atoms into organosulfur molecules can dramatically alter their physical, chemical, and biological properties. nih.gov This is due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, which can enhance metabolic stability, lipophilicity, and binding affinity of the molecule. researchgate.netnih.gov

The development of synthetic methods for creating these compounds is an active area of research. cas.cnresearchgate.net Chemists have devised various strategies for introducing fluoroalkyl groups into sulfur-containing molecules, including direct fluorination and the use of specialized fluorinating reagents. cas.cnsci-hub.se These methods have enabled the synthesis of a diverse array of fluorinated organosulfur compounds with unique properties and potential applications. nih.govmdpi.com

Significance of the Trifluoromethylthio (-SCF₃) Group in Molecular Design

The trifluoromethylthio (-SCF₃) group is a particularly important functional group in the design of new molecules, especially in the fields of medicinal and agrochemical chemistry. researchgate.nettcichemicals.com Its strong electron-withdrawing nature and high lipophilicity (as indicated by a Hansch lipophilicity parameter, π, of 1.44) can significantly improve a molecule's permeability through cell membranes and enhance its chemical and metabolic stability. nih.govacs.org

The introduction of the -SCF₃ group can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. smolecule.com In agrochemicals, it can enhance the activity and persistence of pesticides. smolecule.com Consequently, the development of efficient and selective methods for trifluoromethylthiolation—the process of adding an -SCF₃ group to a molecule—is a major focus of contemporary organic synthesis. nih.govtcichemicals.com

Historical Context and Evolution of Research on Bis(trifluoromethyl)disulfide

Historically, this compound was utilized as a fumigant and as an intermediate in the synthesis of other important chemicals like triflic acid. wikipedia.org Early research into this compound was often driven by its industrial applications. wikipedia.org One of the established synthesis methods involves the reaction of perchloromethyl mercaptan or thiophosgene (B130339) with sodium fluoride (B91410). wikipedia.org

Over time, the focus of research has shifted towards its application as a key reagent in trifluoromethylthiolation reactions. smolecule.com Significant advancements have been made in the methods for generating and using this compound. For instance, the development of two-chamber reactor systems allows for its safe, ex-situ generation from precursors like the Langlois reagent, triphenylphosphine (B44618), and N-bromosuccinimide. researchgate.netau.dkuit.no This approach mitigates the risks associated with handling the highly toxic and volatile compound directly. researchgate.netau.dk

Defining the Research Landscape for this compound

Relevance to Emerging Fields in Organic Chemistry

This compound is a valuable tool in various emerging areas of organic chemistry. It serves as a precursor to the trifluoromethylthio radical (•SCF₃) through photochemical cleavage of the S-S bond, which can then be used in radical trifluoromethylthiolation reactions. smolecule.com Copper-catalyzed cross-coupling reactions using this compound have also emerged as a powerful method for forming C-S bonds, particularly for synthesizing trifluoromethyl-substituted aryl compounds from boronic acids. smolecule.comau.dkuit.no These methods offer mild reaction conditions and broad substrate scope, making them highly valuable in modern synthetic chemistry. smolecule.com

Recent research has demonstrated the versatility of ex-situ generated this compound in a range of transformations, including electrophilic, nucleophilic, and radical reactions. researchgate.netau.dkrais.is

Role in Advanced Materials and Pharmaceutical Sciences

In materials science, the introduction of the -SCF₃ group via this compound can modify the surface properties of materials, such as wettability and electrical conductivity. smolecule.com For example, polymers incorporating derivatives like 2,2′-Bis(trifluoromethyl)benzidine have shown enhanced thermal stability.

In the pharmaceutical sector, this compound is instrumental in synthesizing drug candidates with improved metabolic stability and bioavailability. lookchem.com The -SCF₃ group is a recognized structural motif in drug design due to its ability to enhance a molecule's pharmacokinetic properties. nih.gov The development of new trifluoromethylthiolation reagents and methods, often involving this compound or its derivatives, is crucial for late-stage functionalization in drug discovery programs. nih.gov

Challenges and Opportunities in this compound Research

A significant challenge in working with this compound is its high toxicity and volatility, which necessitates specialized handling procedures and equipment. wikipedia.orgresearchgate.net The purification of this compound also presents difficulties due to its reactivity and the similar physical properties of potential byproducts. smolecule.com

Despite these challenges, there are numerous opportunities for future research. The development of safer and more efficient methods for its generation and use remains a key area of interest. researchgate.netau.dk The ex-situ generation in two-chamber reactors represents a significant step forward in addressing safety concerns. researchgate.netau.dkuit.no Further exploration of its reactivity, particularly in catalytic systems, could lead to the discovery of new and valuable synthetic transformations. smolecule.comau.dk The continued application of this compound in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials holds considerable promise. smolecule.com

Data Tables

Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂F₆S₂ |

| Molar Mass | 202.13 g·mol⁻¹ wikipedia.org |

| Appearance | Liquid wikipedia.org |

| Boiling Point | 34–35°C |

Reactions of this compound with Amines

| Reactant Amine | Products |

|---|---|

| Ammonia | CF₃SNH₂, NH₄F, NH₄SCN |

| n-Propylamine | n-Propyltrifluoromethanesulfenamide, polymeric thiopropionaldehyde, ammonia |

| Diethylamine | N,N-Diethyltrifluoromethanesulfenamide, substituted thioureas or isothioureas |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

trifluoro-(trifluoromethyldisulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F6S2/c3-1(4,5)9-10-2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMFFOXAQVRUAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)SSC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073172 | |

| Record name | Bis(trifluoromethyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-64-5 | |

| Record name | Bis(trifluoromethyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(trifluoromethyl)disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(trifluoromethyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Preparative Strategies for Bis Trifluoromethyl Disulfide

Classical Synthetic Approaches and Their Modern Revisions

Traditional methods for synthesizing bis(trifluoromethyl)disulfide have been foundational, though they often involve hazardous materials and conditions. Modern adaptations seek to refine these processes for improved safety and efficiency.

Reactions Involving Perchloromethyl Mercaptan or Thiophosgene (B130339) with Fluoride (B91410) Sources

A principal classical route to this compound involves the reaction of either perchloromethyl mercaptan or thiophosgene with a fluoride source, such as sodium fluoride. wikipedia.org This method relies on the nucleophilic substitution of chlorine atoms with fluorine. The reaction with perchloromethyl mercaptan, also known as trichloromethanesulfenyl chloride, typically requires heating with sodium fluoride in a high-boiling solvent. smolecule.com Thiophosgene can also serve as a starting material in similar fluorination reactions. wikipedia.orgresearchgate.net

Photochemical Routes for Disulfide Bond Formation

Photochemical methods present an alternative for forming the disulfide bond in this compound. smolecule.com These techniques utilize ultraviolet (UV) irradiation to induce the homolytic cleavage of certain organosulfur compounds, generating reactive trifluoromethylthio radicals (CF₃S•). smolecule.com These radicals can then couple to form the desired disulfide linkage (CF₃S-SCF₃). smolecule.com A key advantage of this approach is the ability to conduct reactions at ambient temperatures, offering precise control over the generation of radical species. smolecule.com Research has shown that under UV light, this compound itself can undergo homolytic cleavage of the S-S bond, highlighting the reversible nature of the radical formation. smolecule.com Furthermore, photochemical strategies facilitate the synthesis of mixed disulfides by allowing the controlled coupling of trifluoromethylthio radicals with other sulfur-centered radicals. smolecule.com

Ex-Situ Generation Protocols for Enhanced Safety and Efficiency

Given the volatile and toxic nature of this compound, significant advancements have focused on ex-situ generation methods. These protocols produce the reagent in a separate vessel immediately before its use in a subsequent reaction, thereby minimizing handling risks.

Two-Chamber Reactor Systems Utilizing Langlois Reagent with Activators (e.g., Triphenylphosphine (B44618) and N-Bromosuccinimide)

A notable innovation in the safe synthesis of this compound is the use of two-chamber reactor systems. smolecule.comresearchgate.net This setup allows for the controlled, ex-situ generation of the compound from the readily available and commercial Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na). researchgate.netresearchgate.netau.dk The reaction is typically activated by a combination of triphenylphosphine (PPh₃) and an N-halosuccinimide, most commonly N-bromosuccinimide (NBS). researchgate.netresearchgate.netau.dkbraou.ac.in

In this system, one chamber is charged with the Langlois reagent, PPh₃, and NBS. smolecule.com The activators initiate the conversion of the Langlois reagent into the volatile this compound gas. This gas is then transferred to a second chamber containing the substrate for the subsequent trifluoromethylthiolation reaction. smolecule.comresearchgate.net This physical separation is a key safety feature, preventing direct contact with the toxic disulfide. smolecule.com

The choice of activator has been a subject of optimization studies. While NBS is highly effective, other activators like N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) have also been shown to promote the reaction with varying degrees of success. researchgate.net

Table 1: Optimization of Activators for this compound Generation

| Activator | Yield of Product 2 (%) |

|---|---|

| N-Bromosuccinimide (NBS) | 65 |

| N-Chlorosuccinimide (NCS) | 60 |

| N-Iodosuccinimide (NIS) | 48 |

| N-Bromophthalimide | 30 |

Data sourced from optimization studies on the ex-situ generation protocol. researchgate.net

Optimization of this compound Release Conditions for Tandem Reactions

The efficiency of tandem reactions, where the generated this compound is immediately consumed, hinges on the optimization of its release conditions. researchgate.net Temperature plays a crucial role in this process. Studies have demonstrated that lowering the temperature of the gas-producing chamber can significantly increase the yield of the desired product in the tandem reaction. For instance, reducing the temperature to 40 °C, which is just above the boiling point of this compound (34–35 °C), resulted in an 85% yield of the trifluoromethylthiolated product in a model reaction. researchgate.net

Further optimization involves analyzing the composition of the released gas mixture. Gas chromatography-mass spectrometry (GC-MS) analysis has revealed that side products, such as trifluoromethyl bromide (CF₃Br), can form. researchgate.net The formation of this impurity can be minimized by premixing the triphenylphosphine and N-bromosuccinimide before their addition to the Langlois reagent, leading to a cleaner generation of this compound. researchgate.netresearchgate.net

Table 2: Effect of Temperature on Tandem Reaction Yield

| Temperature of Gas-Producing Chamber (°C) | Yield of Product 2 (%) |

|---|---|

| 70 | 65 |

| 60 | 78 |

| 40 | 85 |

Data reflects the yield of a model trifluoromethylthiolation reaction based on the temperature of the chamber generating this compound. researchgate.net

The versatility of ex-situ generated this compound has been demonstrated in various types of trifluoromethylthiolation reactions, including electrophilic, nucleophilic, and radical pathways, as well as in copper-catalyzed cross-coupling reactions with boronic acids. researchgate.netau.dk

Electrochemical Synthesis Routes for Trifluoromethyl Thioethers

Electrochemical methods offer a modern, environmentally conscious alternative for the synthesis of trifluoromethyl thioethers, which often utilize this compound as a key intermediate or precursor. smolecule.com These techniques can provide an efficient means of introducing the -SCF₃ group into organic molecules. smolecule.com

Recent research has explored the electrochemical Giese-type hydrothiolation of α-trifluoromethylstyrenes with disulfides to create β-trifluoromethylated thioethers. acs.org This metal-free approach proceeds under mild conditions and demonstrates high functional group tolerance. acs.org The proposed mechanism involves the reduction of the disulfide at the anode to generate a thiyl radical, which then adds to the electron-deficient α-trifluoromethylstyrene. acs.org

Another electrochemical approach involves the trifluoromethylation of thiophenols using sodium trifluoromethanesulfinate (Langlois reagent) to produce aryl trifluoromethyl sulfides. acs.org While this method does not directly synthesize this compound, it highlights the utility of electrochemical methods in the broader context of trifluoromethylthiolation chemistry. The in-situ generation of this compound has been proposed as a possible mechanistic pathway in some metal-free trifluoromethylsulfenylation reactions. beilstein-journals.org

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route for this compound, also known as TFD, is contingent upon a careful evaluation of reaction yields, product selectivity, and the profile of byproducts generated. These factors are critical for both laboratory-scale research and large-scale industrial production.

Yields, Selectivity, and Byproduct Formation

Several synthetic methods for this compound have been established, each with distinct outcomes. Classical approaches often involve the reaction of chlorinated organosulfur precursors with alkali metal fluorides. smolecule.com For instance, the fluorination of perchloromethyl mercaptan (CCl₃SCl) or thiophosgene (CSCl₂) with sodium fluoride (NaF) can produce this compound. wikipedia.orgepa.gov The reaction using perchloromethyl mercaptan with NaF in a high-boiling solvent like cyclic tetramethylene sulfone is a known industrial process. smolecule.com Similarly, the synthesis from thiophosgene is a common route, but the resulting product is often contaminated with carbon disulfide, which necessitates further purification. smolecule.com One report indicated that the crude product from this method consisted of approximately 89% this compound and 11% carbon disulfide by weight. smolecule.com

High-temperature fluorination of trichloromethanesulfenyl chloride has also been documented to yield this compound. smolecule.com However, this can lead to minor impurities such as chlorodifluoromethanesulfenyl chloride, carbon tetrachloride, carbon disulfide, and even higher oligosulfides like bis(trifluoromethyl)trisulfide. smolecule.com Photochemical methods, which utilize ultraviolet irradiation to induce the formation of the disulfide bond, offer an alternative that can be performed at ambient temperatures. smolecule.com

A more recent and efficient protocol involves the ex-situ generation of this compound from the Langlois reagent in a two-chamber reactor, activated by triphenylphosphine and N-bromosuccinimide. researchgate.net This method is noted for its operational simplicity and the safe handling of the volatile and toxic product. researchgate.net

Interactive Table: Comparison of Synthetic Routes to this compound

| Synthetic Route | Key Reactants | Reported Yields | Common Byproducts | Reference |

|---|---|---|---|---|

| Fluorination of Perchloromethyl Mercaptan | CCl₃SCl, NaF | - | Higher oligosulfides | smolecule.comepa.gov |

| Fluorination of Thiophosgene | CSCl₂, NaF | - | Carbon disulfide | smolecule.com |

| High-Temperature Fluorination | CCl₃SCl, NaF | Significant | Chlorodifluoromethanesulfenyl chloride, CS₂, (CF₃)₂S₃ | smolecule.com |

Scalability Considerations for Industrial and Large-Scale Research Applications

When scaling up the synthesis of this compound, factors such as reagent cost, process safety, and equipment requirements become paramount. The classical methods using precursors like perchloromethyl mercaptan are established industrial processes, but they can produce mixtures that require extensive purification. smolecule.com The high toxicity and volatility of this compound and some byproducts necessitate careful handling and containment, which can add complexity and cost to large-scale operations.

The two-chamber reactor system for ex-situ generation presents a significant advantage for scalability. researchgate.net By generating the compound in one chamber and immediately using it for a subsequent reaction in another, this method avoids the isolation and storage of the hazardous this compound, making the process inherently safer. researchgate.net This approach is described as straightforward, odorless, and does not produce toxic waste, making it appealing for industrial-scale production. researchgate.net However, the cost and availability of the Langlois reagent and activators on an industrial scale must be considered.

Advanced Purification Techniques and Purity Verification Methodologies

The high volatility and reactivity of this compound demand specialized techniques for its purification and purity assessment. smolecule.com

Chromatographic Methods (e.g., Fractional Distillation, Column Chromatography)

Fractional distillation is the primary and most effective method for purifying this compound, leveraging its low boiling point of approximately 35 °C. smolecule.comwikipedia.org This process is conducted using efficient fractionating columns, often with a head cooled by dry ice, to carefully separate the desired product from less volatile impurities. epa.gov Given the compound's volatility, the distillation requires specialized low-temperature equipment and precise control to prevent product loss and ensure safety. smolecule.com

While fractional distillation is standard, other purification methods may be employed. For instance, crude product can be scrubbed with an alkaline sulfite (B76179) solution to remove certain impurities before distillation. epa.govntis.gov Column chromatography is generally less suitable for such a volatile compound but may be used in specific laboratory contexts to remove non-volatile impurities, although attempts to purify related compounds by this method have sometimes proven unsuccessful. acs.org

Spectroscopic Characterization for Purity Assessment (e.g., ¹⁹F NMR, Mass Spectrometry)

Spectroscopic methods are essential for confirming the structure and verifying the purity of this compound.

¹⁹F NMR Spectroscopy: Due to the compound's high fluorine content, ¹⁹F NMR spectroscopy is an exceptionally sensitive and definitive tool for analysis. smolecule.com The spectrum of pure this compound is characterized by a single, sharp resonance for the six equivalent fluorine atoms of the two CF₃ groups. semanticscholar.org The absence of other fluorine-containing signals is a strong indicator of high purity. smolecule.com This non-destructive technique is also valuable for the quantitative determination of purity by integrating the characteristic resonance against a known standard. smolecule.com

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of approximately 202, corresponding to its molecular weight. smolecule.comnih.gov Characteristic fragment ions, such as those corresponding to the trifluoromethyl cation (CF₃⁺) and the trifluoromethylthio cation (CF₃S⁺), are observed upon ionization and provide a fingerprint for identification. smolecule.com

Interactive Table: Spectroscopic Data for Purity Verification

| Technique | Expected Result for this compound | Purpose | Reference |

|---|---|---|---|

| ¹⁹F NMR Spectroscopy | A single resonance peak | Confirms structure and assesses purity by detecting fluorine-containing impurities | smolecule.comsemanticscholar.org |

Chemical Reactivity and Mechanistic Investigations of Bis Trifluoromethyl Disulfide

Fundamental Reaction Pathways of the Disulfide Bridge

The reactivity of bis(trifluoromethyl)disulfide is characterized by the cleavage of its disulfide bridge, which can occur at either the S-S or C-S bonds, depending on the reaction conditions and reagents involved.

The sulfur-sulfur bond in this compound is susceptible to cleavage through several mechanisms. One of the most studied pathways is homolytic cleavage, which generates trifluoromethylthio radicals (CF₃S•). smolecule.com This process can be initiated by ultraviolet (UV) irradiation, where the disulfide undergoes homolysis to form two CF₃S• radicals. smolecule.com These highly reactive radical species can then participate in various subsequent reactions. smolecule.com

Another pathway involves reactions that are typical for disulfides, such as cleavage by certain nucleophiles. However, the reactivity of this compound is often distinct from its non-fluorinated counterparts. While alkyl and aryl disulfides typically undergo exclusive S-S bond cleavage when treated with organolithium reagents, the reaction with this compound is more complex. acs.org

Furthermore, the generation of thiyl free radicals (CF₃S•) from this compound can be catalyzed by metal ions. nih.gov Studies have shown that in the presence of oxygen, iron(III) and copper(II) ions can accelerate the production of these radicals. nih.gov This metal-catalyzed process highlights an alternative to photochemical methods for initiating radical reactions involving the S-S bond.

A distinguishing feature of this compound's reactivity is its propensity to undergo carbon-sulfur bond cleavage, a pathway not commonly observed for simple alkyl and aryl disulfides under similar conditions. acs.org The reaction of this compound with strong nucleophilic reagents like organolithium and Grignard reagents at low temperatures (e.g., -78 °C) results in the simultaneous scission of both the C-S and S-S bonds. smolecule.comacs.org

This unusual reactivity is attributed to the electronic effect of the CF₃ groups. The mechanism likely involves a single electron transfer (SET) process. acs.org The formation of various products, including mixed monosulfides and disulfides, has been rationalized based on the involvement of this SET mechanism. acs.org The cleavage of the C-S bond in this context is a significant departure from the typical chemistry of disulfides and underscores the profound impact of perfluoroalkyl substitution on molecular reactivity. Transition metal-mediated C-S bond cleavage is an active area of research for various organosulfur compounds, and while not always directly involving this compound, the principles are relevant to understanding the fundamental steps of such transformations. acs.orgdicp.ac.cn

Table 1: Comparison of Bond Cleavage in Disulfides with Organolithium Reagents

| Disulfide Type | Reagent | Predominant Cleavage Pathway | Reference |

|---|---|---|---|

| Alkyl/Aryl Disulfides | Organolithium | S-S Bond Cleavage | acs.org |

| This compound | Organolithium | Simultaneous S-S and C-S Bond Cleavage | smolecule.comacs.org |

| This compound | Grignard Reagents | Simultaneous S-S and C-S Bond Cleavage | smolecule.comacs.org |

Trifluoromethylthiolation Reactions: A Core Application

A primary application of this compound in synthetic chemistry is as a reagent for trifluoromethylthiolation, the process of introducing the trifluoromethylthio (-SCF₃) group into organic molecules. smolecule.com The -SCF₃ group is highly sought after in medicinal chemistry and materials science due to its high lipophilicity and electron-withdrawing nature, which can significantly alter the physicochemical and biological properties of a parent molecule. smolecule.comnih.gov this compound serves as a source for the -SCF₃ moiety in electrophilic, nucleophilic, and radical trifluoromethylthiolation reactions. researchgate.netau.dkrais.is To manage its toxicity and volatility, protocols for its ex-situ generation in a two-chamber reactor have been developed, allowing for its safe and immediate use in subsequent reactions. researchgate.netau.dkrais.isuit.no

In electrophilic trifluoromethylthiolation, the -SCF₃ group is transferred to a nucleophilic substrate. While this compound itself can act as an electrophilic source, often other reagents are generated from it or used in its place for better reactivity and selectivity. For instance, the reaction of this compound can lead to the formation of active electrophilic species like ISCF₃. researchgate.net The versatility of ex-situ generated this compound has been demonstrated in various known electrophilic trifluoromethylthiolation reactions. researchgate.netau.dk The reaction of thiols with an electrophilic trifluoromethylthiolating reagent can produce trifluoromethyl disulfides, and mechanistic studies suggest the formation of an electron-deficient intermediate in the transition state. rsc.orgrsc.org

This compound can react with various nucleophiles, leading to the transfer of a CF₃S group. It reacts with ammonia, as well as primary and secondary amines, to form trifluoromethanesulfenamide derivatives (CF₃SNH₂, RNHSCF₃, and R₂NSCF₃). researchgate.netcdnsciencepub.com This reactivity provides a pathway to synthesize these important classes of compounds. researchgate.netcdnsciencepub.com The versatility of this compound generated in situ has been shown in reactions with nitrogen nucleophiles. researchgate.netau.dk For example, the TDAE salt, formed from tetrakis(dimethylamino)ethylene (B1198057), can undergo a nucleophilic substitution reaction with substrates like 4-bromobenzylbromide after reacting with this compound. researchgate.net

The generation of the trifluoromethylthio radical (CF₃S•) from this compound is the basis for radical trifluoromethylthiolation reactions. smolecule.com This can be achieved photochemically under UV irradiation, which causes homolytic cleavage of the S-S bond. smolecule.com Alternatively, metal catalysts can be employed. The production of CF₃S• radicals is accelerated by the presence of iron(III) and copper(II) ions in the presence of oxygen. nih.gov An example of a radical trifluoromethylthiolation is the reaction with cyclooctane, which can be initiated using silver carbonate (Ag₂CO₃) and potassium persulfate (K₂S₂O₈). researchgate.net

Table 2: Examples of Trifluoromethylthiolation Reactions Using this compound

| Reaction Type | Substrate Example | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic | N-benzylindole | I₂ (cat.), MeCN, 40 °C | Trifluoromethylthiolated indole (B1671886) | researchgate.net |

| Nucleophilic | TDAE / 4-bromobenzylbromide | 1. MeCN, rt; 2. DMF, rt | Benzyl trifluoromethyl sulfane | researchgate.net |

| Radical | Cyclooctane | Ag₂CO₃, K₂S₂O₈, MeCN, rt then 60 °C | Trifluoromethylthiolated cyclooctane | researchgate.net |

| Copper-Promoted | Aryl Boronic Acids | Cu(OAc)₂, DMSO, 100 °C | Aryl trifluoromethyl sulfide (B99878) | researchgate.net |

Influence on Lipophilicity and Metabolic Stability of Modified Molecules

The trifluoromethylthio (SCF₃) group, for which this compound is a key precursor, is known to be highly lipophilic. smolecule.com The introduction of an SCF₃ group into organic molecules can significantly increase their lipophilicity, which is a measure of a compound's affinity for fats and oils. smolecule.com This property is of great interest in the development of biologically active compounds, as it can affect how a molecule interacts with biological membranes and proteins. smolecule.comvulcanchem.com

Furthermore, the incorporation of the SCF₃ group can enhance the metabolic stability of drug candidates. smolecule.com Fluorinated groups, in general, are known to increase stability against oxidative degradation. acs.org This increased stability can lead to a longer half-life of a drug in the body, which is a desirable pharmacokinetic property. The modulation of lipophilicity and metabolic stability through trifluoromethylthiolation is a key strategy in medicinal chemistry and agrochemical development. smolecule.com

Interactions with Organometallic Reagents

This compound has been shown to react with certain organometallic reagents. At low temperatures, such as -78 °C, its reaction with organolithium reagents results in the simultaneous cleavage of both the carbon-sulfur (C-S) and sulfur-sulfur (S-S) bonds. smolecule.com Similar bond scission is observed when this compound interacts with Grignard reagents. smolecule.com These reactions highlight the susceptibility of the bonds within the this compound molecule to nucleophilic attack by the carbanionic portion of the organometallic reagent.

Reactions with Organolithium Reagents at Low Temperatures

The reaction of this compound with organolithium reagents at low temperatures, such as -78°C, results in the simultaneous cleavage of both the carbon-sulfur (C-S) and sulfur-sulfur (S-S) bonds. smolecule.comacs.org This reactivity highlights the susceptibility of the disulfide to nucleophilic attack under these conditions. The specific products formed can vary depending on the nature of the organolithium reagent and the reaction stoichiometry. acs.orgresearchgate.net Low reaction temperatures are crucial for controlling these reactions, as trifluoromethyl-containing organometallic precursors can be kinetically labile and prone to α-elimination. thieme-connect.de

Reactions with Grignard Reagents and Simultaneous C-S and S-S Bond Scission

Similar to its behavior with organolithium reagents, this compound undergoes simultaneous cleavage of both C-S and S-S bonds when treated with Grignard reagents at -78°C. smolecule.comresearchgate.net This reaction leads to a mixture of products including unsymmetrical disulfides and sulfides, as well as alkyl sulfides. researchgate.net The formation of these various products is attributed to the complex reactivity of the Grignard reagent with the disulfide, which can involve both nucleophilic attack and single-electron transfer processes. Under identical low-temperature conditions, typical alkyl disulfides remain unreacted, underscoring the enhanced reactivity of the trifluoromethyl-substituted disulfide. researchgate.net

A related compound, bis(trifluoromethyl)trisulfide, also exhibits simultaneous C-S and S-S bond cleavage upon reaction with Grignard reagents at low temperatures, producing trifluoromethyl mono-, di-, and trisulfides, alkyl sulfides and disulfides, and dimerization products. researchgate.net The diverse product distribution from the trisulfide reaction has been explained by mechanisms involving free radicals. researchgate.net

Table 1: Comparison of Reactivity with Organometallic Reagents at Low Temperatures

| Reagent Type | Substrate | Key Observation | Products |

| Organolithium Reagents | This compound | Simultaneous C-S and S-S bond scission at -78°C. smolecule.comacs.org | Varies with reagent and stoichiometry. acs.org |

| Grignard Reagents | This compound | Simultaneous C-S and S-S bond scission at -78°C. smolecule.comresearchgate.net | Unsymmetrical disulfides, sulfides, alkyl sulfides. researchgate.net |

| Grignard Reagents | Bis(trifluoromethyl)trisulfide | Simultaneous C-S and S-S bond cleavage. researchgate.net | Trifluoromethyl mono-, di-, and trisulfides, alkyl sulfides and disulfides, dimerized products. researchgate.net |

Catalytic Transformations Involving this compound

Copper-Catalyzed Cross-Coupling Reactions (e.g., with Boronic Acids)

This compound is a valuable reagent in copper-catalyzed cross-coupling reactions for the introduction of the trifluoromethylthio (-SCF₃) group into organic molecules. researchgate.netau.dkuit.no These reactions, particularly with boronic acids, provide an effective method for synthesizing trifluoromethyl-substituted aryl compounds, which are of interest in medicinal chemistry and materials science. smolecule.comresearchgate.netuit.no

The copper-catalyzed cross-coupling of this compound with aryl boronic acids typically proceeds with good to excellent yields across a range of substrates. researchgate.netau.dk The reaction generally requires a copper catalyst, a suitable base, and heating. smolecule.com The proposed mechanism involves the initial coordination of the disulfide to the copper center, followed by oxidative addition. A subsequent transmetalation step with the boronic acid and final reductive elimination releases the desired aryl trifluoromethyl sulfide and regenerates the active copper catalyst. smolecule.com

Recent developments have focused on the ex-situ generation of the volatile and toxic this compound in a two-chamber reactor, allowing for its safe handling and immediate use in subsequent copper-catalyzed reactions. researchgate.netau.dkuit.no This approach has been successfully applied to the trifluoromethylthiolation of various boronic acids, including those in pharmaceutically relevant molecules. researchgate.netuit.no

Table 2: Representative Copper-Catalyzed Cross-Coupling of Aryl Boronic Acids with this compound

| Aryl Boronic Acid | Catalyst/Base System | Product | Yield | Reference |

| Phenylboronic acid | Cu(OAc)₂ / K₂CO₃ | Phenyl trifluoromethyl sulfide | Good to Excellent | researchgate.net |

| 4-Methylphenylboronic acid | Cu(OAc)₂ / K₂CO₃ | 4-Methylphenyl trifluoromethyl sulfide | Good to Excellent | researchgate.net |

| 4-Methoxyphenylboronic acid | Cu(OAc)₂ / K₂CO₃ | 4-Methoxyphenyl trifluoromethyl sulfide | Good to Excellent | researchgate.net |

| Naphthalene-1-boronic acid | Cu(OAc)₂ / K₂CO₃ | 1-(Trifluoromethylthio)naphthalene | Good to Excellent | researchgate.net |

Note: This table represents typical outcomes. Specific yields and conditions can be found in the cited literature.

Other Transition Metal-Mediated Reactions

Besides copper, other transition metals can mediate reactions involving this compound. For instance, ruthenium-based photocatalysts have been employed for the trifluoromethylthiolation of diazonium salts using this compound as the -SCF₃ source under LED irradiation. beilstein-journals.org Iron(III) and copper(II) ions have been shown to increase the rate of free radical production from this compound during its autoxidation. nih.gov While many transition metal-mediated desulfurization reactions are known, they often require harsh conditions like high temperatures. acs.orgnih.gov The development of milder catalytic systems remains an active area of research. nih.gov

Catalytic Activity in Presence of Water

The influence of water on the catalytic transformations of this compound has been investigated. In a study involving a 2% platinum on alumina (B75360) (Pt/Al₂O₃) catalyst, water was found to have little effect on the catalytic activity for the decomposition of the disulfide. osti.gov The study also noted that increasing the reaction temperature significantly reduced the time required to achieve a "no effect" effluent concentration, with carbon dioxide being identified as a reaction product. osti.gov This suggests that for certain catalytic processes, the presence of small amounts of water may not be detrimental.

Oxidation and Reduction Processes

This compound can undergo both oxidation and reduction reactions.

Oxidation: The oxidation of this compound can lead to the formation of trifluoromethanesulfonic acid. google.com However, early attempts to oxidize it with concentrated nitric acid were unsuccessful, yielding only unidentified decomposition products at elevated temperatures. google.com A more effective method involves treating the disulfide with an oxygen-containing oxidizing agent in a liquid phase and an acidic medium at temperatures ranging from -20 to +100°C. google.com The autoxidation of this compound, particularly in the presence of metal ions like Fe(III) and Cu(II), generates thiyl radicals (CF₃S•) and reactive oxygen species (ROS), including superoxide (B77818) and hydroxyl radicals. nih.gov This process requires the presence of oxygen. nih.gov

Reduction: Reduction of this compound can generate the trifluoromethylthiolate anion (CF₃S⁻). For example, reduction with tetrakis(dimethylamino)ethylene produces a stable dication-stabilized trifluoromethylthiolate salt. beilstein-journals.org This salt can then be used in subsequent reactions, such as with aryl halides, to form aryl trifluoromethyl sulfides. beilstein-journals.org The electrochemical reduction of the disulfide is another method to generate trifluoromethylthio species for synthetic applications. smolecule.com

Autoxidation and Thiyl Free Radical Generation

This compound (TFD) has been shown to undergo autoxidation, a process that leads to the generation of thiyl free radicals (CF3S•). tandfonline.com Electron paramagnetic resonance (EPR) spin trapping studies have confirmed the formation of these radicals. tandfonline.comnih.gov The production of thiyl radicals appears to be dependent on the presence of oxygen, suggesting an oxidative mechanism. tandfonline.comnih.gov This homolytic cleavage of the sulfur-sulfur bond is a key step in the reactivity of TFD, initiating a cascade of radical reactions. smolecule.com The generation of these highly reactive thiyl radicals is a significant aspect of TFD's chemical behavior and is implicated in its subsequent reactions. tandfonline.com

Production of Reactive Oxygen Species (Superoxide Radical Anion, Hydroxyl Radicals)

Investigations into the autoxidation of this compound have revealed the production of reactive oxygen species (ROS), specifically the superoxide radical anion (O₂⁻) and hydroxyl radicals (•OH). tandfonline.comnih.gov The formation of these ROS is a consequence of the initial generation of thiyl radicals. tandfonline.com The presence of superoxide was inferred from experiments where its scavengers reduced the observed signals in electron paramagnetic resonance (EPR) studies. tandfonline.com Similarly, the detection of hydroxyl radicals was confirmed, although it was noted that hydroxyl radical scavengers did not entirely eliminate the signals, suggesting multiple pathways for radical formation. tandfonline.com The generation of these highly reactive oxygen species during TFD autoxidation highlights its pro-oxidant nature. tandfonline.comnih.gov

Influence of Metal Ions (Fe(III), Cu(II)) on Radical Production

The rate of free radical production during the autoxidation of this compound is significantly accelerated by the presence of certain metal ions, particularly iron(III) (Fe(III)) and copper(II) (Cu(II)). tandfonline.comnih.gov Studies have demonstrated that the introduction of Fe(III) or Cu(II) into the reaction system leads to an increased rate of formation of both thiyl radicals and reactive oxygen species. tandfonline.com This catalytic effect of metal ions suggests their involvement in the redox cycling of TFD, facilitating the generation of radical intermediates. tandfonline.comscispace.com The enhancement of radical production by these metal ions is a critical factor in understanding the reactivity of TFD in environments where such ions may be present. tandfonline.com

Inhibition of Radical Production by Chelators and Scavengers

The generation of free radicals from this compound can be inhibited by the use of metal ion chelators and radical scavengers. tandfonline.comnih.gov The metal ion chelator DETAPAC has been shown to effectively inhibit radical production, which supports the catalytic role of metal ions like Fe(III) and Cu(II) in the process. tandfonline.comnih.gov Additionally, scavengers of reactive oxygen species (ROS), such as ethanol, mannitol, and polyethylene (B3416737) glycol-superoxide dismutase/catalase (PEG-SOD/catalase), have also been found to suppress the formation of free radicals. tandfonline.comnih.gov This inhibition by both chelators and scavengers provides strong evidence for a metal-catalyzed, pro-oxidative mechanism involving the generation of ROS during the autoxidation of TFD. tandfonline.com

Reactions with Arynes for 1,2-Bis(trifluoromethylthio)arene Synthesis

A general and effective method for the synthesis of 1,2-bis(trifluoromethylthio)arenes involves the reaction of this compound with arynes. acs.org Arynes, which are highly reactive intermediates, can be generated from precursors like silyl (B83357) aryl triflates or halides. acs.org The reaction proceeds via the insertion of the aryne into the sulfur-sulfur bond of this compound. rsc.org This method is compatible with a variety of functional groups on the aryne precursor, including aryl, alkyl, ester, halide, and methoxy (B1213986) groups. acs.org While generally effective, the reaction can sometimes lead to the formation of monotrifluoromethylsulfenylation products as byproducts. acs.org

Table 1: Examples of 1,2-Bis(trifluoromethylthio)arene Synthesis from Arynes and this compound acs.org

| Aryne Precursor | Product | Isolated Yield (%) |

| 1-Iodo-3-methoxy-2-(dimethylsilyl)benzene | 3-Methoxy-1,2-bis(trifluoromethylthio)benzene | 74 |

| 1-Iodo-3,6-dimethoxy-2-(dimethylsilyl)benzene | 3,6-Dimethoxy-1,2-bis(trifluoromethylthio)benzene | 71 |

| 1-Iodo-2-(dimethylsilyl)benzene | 1,2-Bis(trifluoromethylthio)benzene | 58 |

| 1-Iodo-4-methoxy-2-(dimethylsilyl)benzene | 4-Methoxy-1,2-bis(trifluoromethylthio)benzene | 63 |

| 1-Iodo-4,5-dimethoxy-2-(dimethylsilyl)benzene | 4,5-Dimethoxy-1,2-bis(trifluoromethylthio)benzene | 58 |

| 1-Iodo-3,4,5-trimethoxy-2-(dimethylsilyl)benzene | 3,4,5-Trimethoxy-1,2-bis(trifluoromethylthio)benzene | 82 |

Reactions with Silicon Difluoride and Sulfur Compounds

Investigations into the reactivity of this compound with silicon difluoride (SiF₂) have shown no apparent reaction between the two compounds. rice.edurice.edu This lack of reactivity is notable, especially considering that SiF₂ is known to react with other sulfur-containing compounds. For instance, SiF₂ reacts with hydrogen sulfide to produce compounds with silicon-sulfur bonds and with sulfur to form fluorosilthianes. rice.edurice.edu It also reacts with dimethyl sulfoxide, abstracting an oxygen atom. rice.edu However, under the experimental conditions tested, this compound proved to be unreactive towards SiF₂. rice.edurice.edu

Advanced Applications in Synthetic Chemistry and Material Science

Bis(trifluoromethyl)disulfide as a Versatile Reagent in Organic Synthesis

This compound is a highly effective reagent for introducing the trifluoromethylthio (-SCF₃) group into organic molecules. This functional group is of great interest due to its high lipophilicity and strong electron-withdrawing nature, which can significantly alter the physicochemical properties of the parent molecule.

The direct trifluoromethylthiolation of aromatic and heteroaromatic compounds is a powerful tool in medicinal and agrochemical research. This compound can be utilized in these reactions, often through metal-catalyzed processes. For instance, copper-catalyzed cross-coupling reactions of aryl boronic acids with this compound have been shown to produce trifluoromethyl-substituted aryl products in good to excellent yields. This method is compatible with a range of functional groups and provides a direct route to arylsulfur trifluoromethyls. researchgate.net

The reaction proceeds via the activation of the disulfide bond by a suitable catalyst, which then facilitates the transfer of the -SCF₃ group to the aromatic or heteroaromatic substrate. The versatility of this approach allows for the late-stage functionalization of complex molecules, which is a highly desirable feature in drug discovery and development.

Masked carbonyl compounds, such as enamines and silyl (B83357) enol ethers, are valuable nucleophiles in organic synthesis. The trifluoromethylsulfenylation of these substrates provides a direct route to α-trifluoromethylthio carbonyl compounds, which are important building blocks for more complex molecules. While this compound itself can be used in these reactions, often in the presence of a promoter, other electrophilic -SCF₃ reagents derived from it are also commonly employed.

For example, the reaction of enamines with an electrophilic trifluoromethylthiolating agent, such as N-(trifluoromethylthio)phthalimide, which can be prepared from precursors related to this compound, leads to the formation of the corresponding α-trifluoromethylthio iminium salt. Subsequent hydrolysis yields the desired α-trifluoromethylthio ketone or aldehyde. This transformation is significant for the synthesis of fluorinated analogues of biologically active carbonyl compounds.

Synthesis of Trifluoromethyl-Substituted Compounds

The introduction of the trifluoromethyl or trifluoromethylthio group into organic molecules is a key strategy in the design of new pharmaceuticals and agrochemicals. These groups can dramatically improve the biological and physical properties of a compound.

The unique properties of the -SCF₃ group have led to its incorporation into a variety of commercially successful products. In the pharmaceutical sector, compounds containing the trifluoromethylthio moiety have shown a range of biological activities. Examples include the anorectic agent Tiflorex and the antiprotozoal drug Toltrazuril. nih.govresearchgate.net

In agrochemistry, the -SCF₃ group is a key component of several pesticides. For instance, the insecticide Pyriprole and the herbicides Pyrimisulfan and Thiazopyr all contain this functional group. prepchem.com The presence of the trifluoromethylthio group in these molecules contributes to their high efficacy and favorable environmental profiles.

Table 1: Examples of Pharmaceutical and Agrochemical Compounds Containing the Trifluoromethylthio Group

| Compound | Type | Application |

|---|---|---|

| Tiflorex | Pharmaceutical | Anorectic |

| Toltrazuril | Pharmaceutical | Antiprotozoal |

| Pyriprole | Agrochemical | Insecticide |

| Pyrimisulfan | Agrochemical | Herbicide |

The trifluoromethylthio group is one of the most lipophilic substituents used in medicinal chemistry. nih.gov The high lipophilicity, as quantified by the Hansch lipophilicity parameter (π), enhances the ability of a drug candidate to cross cell membranes, which can lead to improved bioavailability. nih.govbeilstein-journals.org The -SCF₃ group has a Hansch parameter (π) of 1.44, which is significantly higher than that of a methyl group (0.5) or even a trifluoromethyl group (0.88). nih.govnih.gov

Furthermore, the strong electron-withdrawing nature of the -SCF₃ group, as indicated by its Hammett constants (σ_m = 0.40, σ_p = 0.50), can increase the metabolic stability of a drug. wikipedia.orgthieme.com This is because the electron-withdrawing effect can shield adjacent C-H bonds from enzymatic oxidation, a common metabolic pathway. nih.gov By blocking these metabolic "soft spots," the half-life of the drug in the body can be extended, leading to a more favorable pharmacokinetic profile. beilstein-journals.org

Table 2: Physicochemical Properties of the Trifluoromethylthio Group Compared to Other Substituents

| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Constant (σ_p) |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH₃ | 0.50 | -0.17 |

| -Cl | 0.71 | 0.23 |

| -CF₃ | 0.88 | 0.54 |

Role in Fluorine Chemistry and Fluorinated Building Blocks

This compound is not only a direct source of the -SCF₃ group but also serves as a precursor for other important fluorinated building blocks. Its reactivity allows for its conversion into a variety of other reagents that are essential in fluorine chemistry.

One of the most significant applications of this compound is in the synthesis of trifluoromethanesulfenyl chloride (CF₃SCl). prepchem.com This is achieved through the chlorination of the disulfide. Trifluoromethanesulfenyl chloride is a versatile reagent in its own right, used for the introduction of the -SCF₃ group into a wide range of substrates under different reaction conditions.

Furthermore, this compound is an intermediate in the synthesis of triflic acid (trifluoromethanesulfonic acid), a superacid that is widely used as a catalyst in organic synthesis. wikipedia.org The disulfide can be oxidized to trifluoromethanesulfonic acid, highlighting its central role in the production of valuable fluorinated compounds. The ability to generate the trifluoromethylthio radical (•SCF₃) from this compound also opens up avenues for radical-mediated fluorination reactions, further expanding its utility in the synthesis of complex fluorinated molecules. researchgate.net

Polymer Chemistry Applications

This compound has been identified as a preferred initiator in the polymerization of tetrafluoroethylene (B6358150) (TFE) to produce polytetrafluoroethylene (PTFE). sci-hub.se In free-radical polymerization, the choice of initiator is crucial as it can influence the properties of the resulting polymer. up.ac.za Fluorinated disulfides, such as this compound, have been reported to achieve high molecular weight PTFE at faster polymerization rates compared to fluorinated peroxides. sci-hub.se The use of perfluorinated initiators also allows for the polymerization of TFE to be carried out at lower temperatures. researchgate.net

Thiol- and disulfide-containing polymers are a class of functional polymers with dynamic covalent bonds that can be cleaved and reformed, leading to properties like stimulus-responsiveness and self-healing capabilities. nih.govresearchgate.net The incorporation of disulfide bonds into polymer structures is a key strategy for creating these materials. researchgate.net While direct incorporation of this compound into polymer chains is a specialized area, the broader context involves using disulfide-containing monomers in polymerization reactions. researchgate.net For example, disulfide-based monomers are often used in conventional free radical polymerization to create dynamic hydrogels. researchgate.net

Derivatives synthesized from precursors related to this compound play a crucial role in creating polymers with enhanced thermal stability. A prime example is 2,2'-Bis(trifluoromethyl)benzidine (TFMB), a fluorinated diamine used in the synthesis of high-performance polyimides. ossila.comchemicalbook.com

Polyimides derived from TFMB exhibit a combination of desirable properties, including high thermal stability, with 5% weight loss occurring at temperatures between 535-605°C in a nitrogen atmosphere. researchgate.net They also possess high glass transition temperatures (Tg) in the range of 345–366°C. researchgate.net The incorporation of the two trifluoromethyl groups from the TFMB monomer leads to polymers that are soluble in organic solvents and can be cast into flexible, tough films. researchgate.net These polyimides have low coefficients of thermal expansion and are optically transparent, making them suitable for applications in flexible electronics and solar cells. ossila.comresearchgate.net

The properties of polyimides synthesized from 2,2'-Bis(trifluoromethyl)benzidine are summarized below.

| Property | Value |

| 5% Weight Loss Temperature (N₂) | 535-605 °C |

| 5% Weight Loss Temperature (Air) | 523-594 °C |

| Glass Transition Temperature (Tg) | 345-366 °C |

| Tensile Strength | 92–145 MPa |

| Coefficient of Thermal Expansion (CTE) | 6.8–63.1 ppm/°C |

These characteristics highlight the significant improvement in thermal stability and other physical properties imparted by the bis(trifluoromethyl) groups. researchgate.net

Potential in Materials Science

The unique properties of the trifluoromethyl group make this compound and its derivatives valuable in the design of advanced materials. The incorporation of trifluoromethyl groups into materials can enhance thermal stability, chemical resistance, and modify electronic properties.

In the field of high-performance polymers, as seen with polyimides derived from 2,2'-bis(trifluoromethyl)benzidine, the resulting materials exhibit excellent thermal and mechanical properties suitable for demanding applications in aerospace and microelectronics. researchgate.net The rigidity and aromatic nature of such building blocks are also desirable for synthesizing materials with high surface areas like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). ossila.com Furthermore, the electron-withdrawing nature of the trifluoromethyl groups can lead to polymers with increased optical transparency, which is beneficial for applications in optoelectronics and flexible solar cells. ossila.com

Influence on Surface Wettability and Electrical Conductivity

The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, is a well-established strategy for modifying the surface properties of materials. While direct studies on the use of this compound for surface modification are not extensively documented, the introduction of trifluoromethylthio (-SCF3) groups onto surfaces is known to significantly impact their wettability. The high hydrophobicity of the -SCF3 group can be utilized to create water-repellent surfaces. This is attributed to the low surface energy of fluorinated compounds.

In the realm of electrical conductivity, the introduction of trifluoromethyl groups into polymer backbones has been shown to alter their electronic properties. These groups can influence the dielectric constant and charge transport characteristics of materials. For instance, the incorporation of trifluoromethyl groups into polyimides has been explored to reduce their dielectric constant, a crucial factor in the performance of microelectronics. researchgate.net While the direct impact of this compound on electrical conductivity is an area requiring more focused research, the known effects of the -CF3 group suggest potential applications in the development of advanced insulating materials or in modifying the electronic properties of conductive polymers.

Design of Dynamic Smart Materials through Disulfide-Mediated Polymerization

Disulfide bonds play a pivotal role in the design of dynamic and "smart" materials due to their ability to undergo reversible cleavage and formation. This dynamic covalent chemistry allows for the development of materials that can respond to external stimuli, self-heal, and be recycled. nju.edu.cnnih.govresearchgate.netrug.nl The core principle behind these materials lies in disulfide-mediated reversible polymerization, where the disulfide linkages in the polymer backbone can be reversibly broken and reformed. nih.gov

While the primary focus in this field has been on other disulfide-containing molecules like 1,2-dithiolanes, the concept of utilizing the disulfide bond in this compound for creating dynamic polymers presents an intriguing possibility. nih.gov The strong electron-withdrawing nature of the trifluoromethyl groups could potentially influence the reactivity and dynamic behavior of the disulfide bond, offering a unique avenue for the design of novel smart materials with tailored properties. However, specific research on the polymerization of this compound for this purpose is still in its nascent stages.

Medicinal Chemistry Applications

The introduction of trifluoromethyl (-CF3) and trifluoromethylthio (-SCF3) groups into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. These groups can improve metabolic stability, bioavailability, and binding affinity. researchgate.net this compound serves as a key reagent in achieving these molecular modifications.

Synthesis of N-CF₃ Drug Bioisosteres

The N-CF₃ motif is an important bioisostere for various functional groups in drug design. Its incorporation can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and basicity, leading to improved drug-like characteristics. While various methods exist for the synthesis of N-CF₃ compounds, the direct use of this compound for this transformation is not a commonly reported strategy. However, related trifluoromethylthiolating reagents, which can be derived from this compound, are employed in the synthesis of precursors to N-CF₃ containing molecules. The development of direct and efficient methods for N-trifluoromethylation remains an active area of research.

Modification of Complex Bioactive Molecules

A significant application of this compound in medicinal chemistry is in the late-stage trifluoromethylthiolation of complex bioactive molecules. nju.edu.cnresearchgate.net This process involves the introduction of the -SCF3 group into a drug candidate in the final steps of its synthesis. This strategy is highly valuable as it allows for the rapid diversification of drug leads and the optimization of their properties without the need for a complete redesign of the synthetic route.

This compound, or reagents generated from it, can be used to introduce the -SCF3 group onto various positions in a molecule, including aromatic rings and benzylic C-H bonds. nju.edu.cnresearchgate.net This modification can enhance the lipophilicity and metabolic stability of the parent molecule, potentially leading to improved efficacy and a better pharmacokinetic profile. researchgate.net

Table 1: Examples of Bioactive Molecules Modified by Trifluoromethylthiolation

| Original Molecule | Modified Functional Group | Potential Therapeutic Application |

|---|---|---|

| Phenylacetic acid derivative | Trifluoromethylthiolated aromatic ring | Anti-inflammatory |

| Indole (B1671886) scaffold | Trifluoromethylthiolated indole ring | Anticancer |

Toxicological and Environmental Considerations in Academic Research

Acute Toxicity and Mechanisms of Action

Bis(trifluoromethyl)disulfide (TFD) is recognized for its significant acute toxicity, particularly through inhalation. wikipedia.org Its toxic effects are primarily centered on the pulmonary system, leading to severe respiratory distress.

Pulmonary Effects: Severe Damage to Lung Tissues, Pulmonary Edema, and Inflammatory Responses

Inhalation of this compound leads to severe damage to lung tissues, characterized by the development of pulmonary edema and significant inflammatory responses. nih.gov Studies in rat models have demonstrated that exposure to TFD results in a substantial increase in lung weight and notable histopathological changes. These changes include extensive damage to lung tissues, such as alveolar collapse and the infiltration of inflammatory cells.

The severity of these pulmonary effects can be exacerbated by physical exertion following exposure. Research has shown that rats exercised after being exposed to TFD experienced significantly greater pulmonary edema compared to their non-exercised counterparts. nih.gov This suggests that physical stress can potentiate the toxic effects of the compound. In one study, a significant number of animals that were exercised after exposure died within 24 hours, highlighting the profound impact of TFD on pulmonary function. nih.gov

Inhibition of Key Enzymes in Oxidative Stress Responses and Energy Metabolism

At the cellular level, this compound interacts with various biomolecules, which can lead to the inhibition of enzymes and the induction of oxidative stress. The compound has been observed to interfere with critical metabolic pathways by inhibiting key enzymes involved in oxidative stress responses and energy metabolism. This disruption of normal enzymatic activity is a key aspect of its toxicity. The generation of thiyl free radicals from TFD has been observed, a process that requires oxygen and is enhanced by the presence of metal ions like iron and copper. tandfonline.com The production of reactive oxygen species (ROS), such as superoxide (B77818) radical anions and hydroxyl radicals, during the autoxidation of TFD further contributes to cellular damage. tandfonline.com

Advanced Analytical Methods for Exposure Studies

The high toxicity and volatility of this compound necessitate sensitive and reliable analytical methods for its detection in various matrices, including air and biological samples. tandfonline.com

Gas Chromatography/Electron Capture (GC/EC) for Quantitation in Exhaled Air and Biological Samples

Gas chromatography (GC) coupled with an electron capture detector (ECD) is a highly effective method for the analysis of this compound. tandfonline.com Different types of GC columns have been evaluated for their suitability in analyzing toxic polyhalogenated compounds, with adsorbent-type stationary phases showing better retention and separation for volatile fluorocarbons like TFD. tandfonline.com The use of an electron capture detector is particularly advantageous due to its high sensitivity to halogenated compounds. tandfonline.comnih.gov This method can be applied to quantify TFD in exhaled air and other biological samples, which is crucial for exposure assessment. nih.govnih.gov The development of derivatives containing bis(trifluoromethyl)aryl groups has been shown to produce intense negative ion currents under resonance electron capture conditions, allowing for detection at very low levels, such as picograms per milliliter in plasma. nih.gov

Headspace Sampling Techniques for Unbound Compound Determination

Headspace sampling is a valuable technique for determining the concentration of volatile compounds, like this compound, in a sample. researchgate.netscience.gov This method involves analyzing the vapor phase in equilibrium with the sample, which can be particularly useful for determining the amount of unbound compound. researchgate.net Static headspace analysis, where a sample is sealed in a container and the headspace is sampled after reaching equilibrium, is a common approach. science.gov For trace analysis, techniques like headspace solid-phase microextraction (SPME) followed by GC-MS can be employed. researchgate.net This allows for the concentration of volatile analytes from the headspace before analysis, increasing sensitivity. researchgate.net The analysis of reaction headspace by GC-MS has also been used to monitor the formation and purity of this compound during its synthesis. researchgate.net

Negative Ion Mass Spectrometry for Electron Capture Mechanisms

Negative ion mass spectrometry is a crucial analytical technique for understanding the electron capture mechanisms of this compound. Studies have shown that this compound and other volatile fluorocarbons exhibit distinct electron capture mechanisms, which are influenced by detector temperature. tandfonline.com This technique helps to elucidate the fragmentation patterns and the nature of the ions formed when the molecule interacts with low-energy electrons. tandfonline.comlongdom.org The process of electron capture dissociation (ECD) involves the interaction of a multiply protonated molecule with a free electron, leading to the formation of an odd-electron ion. The subsequent release of electric potential energy causes the ion to fragment. longdom.orgwikipedia.org The rate of electron capture dissociation is dependent on the frequency of ion-electron fragmentation reactions and the number of ions present in the interaction volume. longdom.org This method is particularly effective for studying compounds with disulfide bonds, which are typically stable under other mass spectrometry techniques. longdom.orgwikipedia.org

Atmospheric Chemistry and Environmental Fate of Related Fluorinated Thioethers

Comparative Studies with Bis(trifluoromethyl) sulfide (B99878) (CF₃SCF₃)

To understand the atmospheric behavior of this compound, it is useful to compare it with its related thioether, bis(trifluoromethyl) sulfide (CF₃SCF₃). acs.org Research into CF₃SCF₃ provides valuable insights into how fluorine substitution affects the atmospheric reactivity of thioethers. acs.org Theoretical studies have been conducted to compare the degradation mechanisms and kinetics of both dimethyl sulfide (CH₃SCH₃) and CF₃SCF₃ when they react with hydroxyl (OH) radicals in the atmosphere. acs.org These comparative analyses aim to clarify the impact of fluorination on the reactivity of these sulfur compounds. acs.org The strong electronegativity of the fluorine atoms in CF₃SCF₃ creates a partial positive charge on the sulfur atom, making it susceptible to nucleophilic attack. ontosight.ai

Atmospheric Lifetime and Global Warming Potential

Bis(trifluoromethyl) sulfide (CF₃SCF₃) is characterized by a long atmospheric lifetime, estimated to be around 300 years. This extended persistence in the atmosphere contributes to its high global warming potential (GWP), classifying it as a "super greenhouse gas". The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide. wikipedia.org The long lifetime of CF₃SCF₃ means that once released, it remains in the atmosphere for a significant period, contributing to the greenhouse effect. The GWP of a substance is dependent on its atmospheric lifetime and its ability to absorb thermal radiation. wikipedia.org For instance, the IPCC's Sixth Assessment Report provides GWP values for various greenhouse gases over different time horizons (e.g., 20, 100, and 500 years). wikipedia.org

Table 1: Atmospheric Lifetime and Global Warming Potential (GWP) of Selected Greenhouse Gases

| Gas | Atmospheric Lifetime (years) | GWP (100-year time horizon) |

| Carbon Dioxide (CO₂) | Variable | 1 |

| Methane (CH₄) | 12 ± 2 | 30 |

| Nitrous Oxide (N₂O) | 109 | 273 |

| Bis(trifluoromethyl) sulfide (CF₃SCF₃) | ~300 | High (specific value not detailed in provided context) |

This table is for illustrative purposes and includes data from various sources. The GWP for CF₃SCF₃ is noted as high but a specific value is not available in the provided search results.

Degradation Mechanisms (e.g., Reactions with Hydroxyl Radicals)

The primary atmospheric degradation pathway for many sulfur compounds, including thioethers, is through reactions with hydroxyl (OH) radicals. acs.orgacs.org For bis(trifluoromethyl) sulfide (CF₃SCF₃), the reaction with OH radicals proceeds through the formation of shallow wells, leading to less stable tricoordinated S(III) covalent intermediates. This is followed by an endothermic S–C bond fission. Computational studies using quantum-chemical methods are employed to understand the mechanism of hydrogen abstraction from such compounds by OH radicals under various atmospheric conditions. researchgate.net These theoretical investigations provide crucial data on reaction rates and the formation of intermediate species. acs.orgresearchgate.net

Safe Handling Protocols and Waste Management

Inert Atmospheres and Personal Protective Equipment

Due to its toxicity and volatility, this compound requires strict safe handling protocols in a research setting. au.dkresearchgate.netuit.no Operations involving this compound should be conducted in an inert atmosphere, for example, within a glovebox or using a two-chamber reactor system for ex-situ generation to minimize exposure. au.dkresearchgate.netuit.no Personal protective equipment (PPE) is mandatory. This includes tightly fitting safety goggles, chemical-impermeable gloves that have been inspected before use, and fire- or flame-resistant and impervious clothing. echemi.com If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. echemi.com Adequate ventilation must be ensured at all times to prevent the accumulation of vapors. echemi.com

Neutralization of Waste with Alkaline Solutions

In academic research, the handling and disposal of hazardous chemical waste are governed by strict safety protocols to protect researchers and the environment. uab.edu For reactive and toxic compounds like this compound, which is known to be volatile and toxic, proper neutralization of waste streams is a critical step. au.dknih.gov While specific protocols for this compound are not widely published, general principles of chemical detoxification can be applied. The neutralization of hazardous chemicals often involves reactions such as oxidation, reduction, or hydrolysis to convert them into less toxic substances. reed.edu

For many organosulfur and organofluorine compounds, hydrolysis under alkaline conditions is an effective method of degradation. google.comgoogle.com For instance, nerve agents containing phosphorus-sulfur bonds are rapidly hydrolyzed under alkaline conditions. google.com Similarly, the hydrolysis of related compounds like trifluoromethanesulfonyl fluoride (B91410) is reported to proceed more readily in alkaline solutions than in acidic or neutral media. google.com This is because the sulfur atom is susceptible to nucleophilic attack by hydroxide (B78521) ions (OH⁻), leading to the cleavage of the sulfur-sulfur bond in this compound.

The likely reaction products from the alkaline hydrolysis of this compound would be trifluoromethanesulfenate and trifluoromethanesulfinate salts, which may undergo further oxidation or decomposition. The process would involve treating the chemical waste with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. In a laboratory setting, this procedure would be carried out in a controlled environment, such as a fume hood, with appropriate personal protective equipment. uab.edu The resulting solution would then be analyzed to ensure complete degradation of the hazardous material before disposal according to institutional and regulatory guidelines. uab.edureed.edu The use of alkaline solutions for neutralization is a common practice in waste management for various acidic or reactive chemicals. tandfonline.com

Research into "Greener" Alternatives and Bioequivalents for Trifluoromethyl Groups to Mitigate Environmental Impact

The trifluoromethyl (-CF3) group is a cornerstone in medicinal and agricultural chemistry due to its ability to enhance properties like metabolic stability, binding affinity, and hydrophobicity. uva.nlnih.govwikipedia.org However, the widespread use of trifluoromethylated compounds has raised environmental concerns, particularly regarding the persistence and potential negative effects of some polyfluorinated substances. researchgate.netnih.gov This has spurred significant research into developing "greener" alternatives and bioequivalents—chemical groups that can mimic the desirable properties of the -CF3 group while having a more favorable environmental profile. researchgate.netnih.gov

The search for these alternatives focuses on matching the key physicochemical parameters of the trifluoromethyl group, such as its size, electronics, and lipophilicity. nih.govresearchgate.net Researchers are investigating a variety of functional groups as potential bioisosteres for the -CF3 group. researchgate.net A 2024 study systematically evaluated several candidates by comparing their structural and physicochemical aspects to those of the trifluoromethyl group. researchgate.netnih.gov

Key findings from this research indicate that several groups show promise as viable replacements. For example, the pentafluorosulfide (-SF5) group has been identified as a very good bioequivalent of the -CF3 group. researchgate.net Other groups considered include iodide, fluoride, cyclopropyl, isopropyl, cyclobutyl, oxetyl, methylsulfide, methylsulfonyl, and sulfonamide functionalities. researchgate.netnih.gov The study used theoretical calculations and experimental measurements (LogP) to compare these alternatives. nih.gov

Below is an interactive data table summarizing the comparison of various functional groups as potential bioequivalents for the trifluoromethyl group, based on theoretical and experimental data.

| Functional Group | Molecular Volume (ų) | Molecular Surface Area (Ų) | Calculated LogP | Experimental LogP | Notes |

| -CF3 (Reference) | 43.1 | 63.8 | 0.88 | 2.86 | The benchmark for comparison. |

| -I (Iodide) | 32.7 | 51.5 | 1.14 | 2.87 | Similar lipophilicity, smaller size. researchgate.net |

| -SF5 (Pentafluorosulfide) | 71.9 | 85.9 | 1.48 | 3.65 | Considered a very good bioisosteric substitute. researchgate.net |

| -SO2NH2 (Sulfonamide) | 56.4 | 78.4 | -1.13 | 1.13 | More hydrophilic alternative. researchgate.net |

| -cPr (Cyclopropyl) | 45.4 | 66.7 | 1.00 | 2.84 | Similar size and lipophilicity. researchgate.netnih.gov |

| -iPr (Isopropyl) | 61.9 | 83.2 | 1.25 | 3.25 | Larger and more lipophilic. researchgate.netnih.gov |

| -SMe (Methylsulfide) | 48.9 | 70.3 | 0.82 | 2.80 | Similar electronic and lipophilic properties. researchgate.net |

This table is generated based on data from comparative studies on trifluoromethyl bioequivalents. researchgate.netresearchgate.net

In addition to finding bioequivalents, research is also focused on developing greener synthesis methods that avoid the use of harsh or environmentally damaging reagents. uva.nlfrontiersin.org For example, chemists have developed methods to introduce trifluoromethyl groups that avoid the use of PFAS reagents, instead using caesium fluoride as the fluorine source, which is considered a more environmentally friendly option. uva.nl Another approach involves using trifluoroacetic acid, which is cost-effective and has low toxicity, as a precursor in photocatalytic reactions to generate trifluoromethyl radicals under mild conditions. frontiersin.org These advancements in both bioequivalent research and green synthesis aim to sustain the benefits of trifluoromethylation in science while significantly reducing its environmental footprint. acs.org

Advanced Research Directions and Future Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems